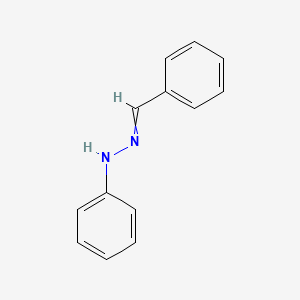

Benzaldehyde phenylhydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

N-(benzylideneamino)aniline |

InChI |

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H |

InChI Key |

JGOAZQAXRONCCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Benzaldehyde phenylhydrazone synthesis mechanism explained

An In-Depth Technical Guide to the Synthesis and Mechanism of Benzaldehyde Phenylhydrazone

This guide provides a comprehensive exploration of the synthesis of this compound, a cornerstone reaction in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deep dive into the reaction mechanism, the rationale behind experimental choices, and the critical methods for product validation. We will dissect the synthesis as a self-validating system, grounded in authoritative chemical principles.

Introduction: The Significance of the Hydrazone Moiety

Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are a class of organic compounds formed by the condensation of aldehydes or ketones with hydrazine derivatives.[1] this compound, the product of the reaction between benzaldehyde and phenylhydrazine, is a classic example and a vital intermediate in numerous synthetic pathways.

Its primary importance lies in its role as a precursor in the Fischer indole synthesis , a powerful method for creating the indole ring system, which is a privileged scaffold in a vast number of pharmaceuticals, including the triptan class of antimigraine drugs.[2][3] Furthermore, the hydrazone scaffold itself is of significant interest in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Understanding the synthesis of this model compound provides a fundamental basis for work in synthetic methodology and drug discovery.

The Core Reaction: A Mechanistic Deep Dive

The formation of this compound is a classic acid-catalyzed nucleophilic addition-elimination reaction.[7][8] The overall transformation involves the replacement of the carbonyl oxygen of benzaldehyde with the =NNHC₆H₅ group from phenylhydrazine, releasing a molecule of water.[9][10]

The mechanism proceeds through two primary stages: the formation of a carbinolamine intermediate and its subsequent acid-catalyzed dehydration.[11][12]

Stage 1: Nucleophilic Attack and Carbinolamine Formation

-

Acid Activation (Optional but Common): In an acidic medium, the carbonyl oxygen of benzaldehyde is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen atom (NH₂) of phenylhydrazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde.[12] This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine or aminomethanol.[11]

-

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate.

Stage 2: Dehydration to the Phenylhydrazone

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group (-OH), a poor leaving group, into a water molecule (-OH₂⁺), which is an excellent leaving group.[7]

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon, expelling the water molecule.

-

Deprotonation: A final deprotonation step by a base (such as water or another molecule of the hydrazine) regenerates the acid catalyst and yields the stable this compound product.[7]

The rate-determining step of the reaction is pH-dependent. At low pH (below ~5-6), the formation of the carbinolamine intermediate is the slow step, while at higher pH, the dehydration of this intermediate becomes rate-limiting.[11]

Caption: A self-validating experimental workflow for synthesis and characterization.

Applications in Research and Development

The utility of this compound extends far beyond its role as a simple derivative for identifying benzaldehyde.

-

Fischer Indole Synthesis: It is a primary starting material for producing indoles. Under acidic conditions (using catalysts like ZnCl₂, H₂SO₄, or polyphosphoric acid), it undergoes a-[13][13]sigmatropic rearrangement to form 2-phenylindole, a core structure in many biologically active compounds. [2][14][15]

-

Drug Development: The inherent biological activity of the hydrazone core makes it a target for medicinal chemists. The C=N-N linkage is a key pharmacophore, and derivatives of this compound are investigated for a range of therapeutic applications. [4][6]

-

Analytical Chemistry: The reaction is a foundational method in classical analytical chemistry for the qualitative detection and characterization of carbonyl compounds. [16]

Conclusion

The synthesis of this compound is a fundamentally important reaction that exemplifies the principles of nucleophilic addition-elimination. Its mechanism is well-understood, and its execution in the lab serves as a model for a self-validating process where reaction progress, product isolation, and purity confirmation are logically interconnected. For professionals in drug development and synthetic chemistry, mastery of this reaction provides not only a valuable synthetic intermediate but also a deeper insight into the behavior of carbonyl compounds and the strategic construction of heterocyclic scaffolds that are central to modern medicine.

References

- Wikipedia. Fischer indole synthesis. URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis

- Química Organica.org. Hydrazone Formation. URL: https://www.quimicaorganica.

- Scribd. Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM. URL: https://www.scribd.com/document/426868617/oc-manual-docx

- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. URL: https://www.vedantu.com/chemistry/fischer-indole-synthesis

- Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methanoa[22]nnulenes. URL: https://pubs.rsc.org/en/content/articlelanding/1982/p2/p29820001201

- Wikipedia. Hydrazone. URL: https://en.wikipedia.org/wiki/Hydrazone

- Alfa Chemistry. Fischer Indole Synthesis. URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm

- ResearchGate. Mechanism for the synthesis of hydrazones. URL: https://www.researchgate.net/figure/Mechanism-for-the-synthesis-of-hydrazones_fig1_348231572

- YouTube. Synthesis of Hydrazone based Derivatives. URL: https://www.youtube.

- Organic Chemistry Portal. Hydrazone synthesis. URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm

- Homework.Study.com. Illustrate the process of synthesizing C6H5NHNH2 (Phenylhydrazine) using benzaldehyde and other necessary reagents. URL: https://homework.study.com/explanation/illustrate-the-process-of-synthesizing-c6h5nhnh2-phenylhydrazine-using-benzaldehyde-and-other-necessary-reagents.html

- J&K Scientific LLC. Fischer Indole Synthesis. URL: https://www.jk-sci.com/fischer-indole-synthesis_43.html

- Benchchem. This compound Research Chemical. URL: https://www.benchchem.com/product/b42025

- NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257282/

- MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. URL: https://www.mdpi.com/1422-0067/25/22/16147

- Wikipedia. Phenylhydrazine. URL: https://en.wikipedia.org/wiki/Phenylhydrazine

- Homework.Study.com. Write an equation for the reaction of benzaldehyde with phenylhydrazine. URL: https://homework.study.com/explanation/write-an-equation-for-the-reaction-of-benzaldehyde-with-phenylhydrazine.html

- ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. URL: https://www.researchgate.net/publication/299530467_Synthesis_and_properties_of_substituted_benzaldehyde_phenylhydrazones

- ResearchGate. Chemical reaction involves C=O bond breaking. Benzaldehyde reacts with... URL: https://www.researchgate.net/figure/Chemical-reaction-involves-C-O-bond-breaking-Benzaldehyde-reacts-with-phenylhydrazine_fig1_323498889

- Preprints.org. Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. URL: https://www.preprints.org/manuscript/202301.0116/v1

- ChemicalBook. This compound(588-64-7)ir1. URL: https://www.chemicalbook.com/spectrum/588-64-7_ir1.htm

- CourseHero. aldehydes and ketones, lab5. URL: https://www.coursehero.

- The Synthesis, Characterization and Spectroscopic Study of Glutaraldehydiphenyl Hydrazone as Chromogenic Reagent for Spectrophotometric Determination of. URL: https://www.researchgate.

- NIST. Benzaldehyde, phenylhydrazone. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C588647&Type=MASS

- Austin Publishing Group. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. URL: https://austinpublishinggroup.com/cancer-clinical-research/fulltext/ajccr-v2-id1030.php

- PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5021773/

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Analytical Chemistry Uses of Phenylhydrazine Hydrochloride. URL: https://www.inno-pharmchem.com/news/exploring-the-analytical-chemistry-uses-of-phenylhydrazine-hydrochloride-73945863.html

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrazone Formation [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. nbinno.com [nbinno.com]

Topic: The Pivotal Role of the Acid Catalyst in Benzaldehyde Phenylhydrazone Formation

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of phenylhydrazones from aldehydes and ketones is a cornerstone reaction in organic chemistry, pivotal for both derivatization and the synthesis of complex heterocyclic compounds. The formation of benzaldehyde phenylhydrazone, a condensation reaction, is critically dependent on acid catalysis. This guide elucidates the multifaceted role of the acid catalyst, which functions not merely as a rate accelerant but as an essential mediator that governs the reaction equilibrium and kinetics. The catalyst performs a dual function: it first activates the benzaldehyde carbonyl group toward nucleophilic attack and subsequently facilitates the dehydration of the hemiaminal intermediate. However, its efficacy is confined to a narrow pH window, typically between 4 and 5. Outside this optimal range, the reaction rate diminishes sharply due to either the deactivation of the phenylhydrazine nucleophile at low pH or the insufficient protonation of the leaving group at high pH. Understanding and controlling these catalytic parameters are paramount for optimizing reaction yields and purity in research and pharmaceutical development.

Introduction: The Significance of Phenylhydrazone Synthesis

Phenylhydrazones are a class of organic compounds characterized by the C=N-NH-Ph functional group. They are formed by the reaction of an aldehyde or ketone with phenylhydrazine. This reaction, a classic example of nucleophilic addition-elimination, is widely employed for several reasons:

-

Characterization: Phenylhydrazones are often highly crystalline solids with sharp melting points, making them excellent derivatives for the identification and characterization of aldehydes and ketones.[1]

-

Synthetic Intermediates: They are versatile precursors in various synthetic pathways, most notably the Fischer indole synthesis, which is fundamental to the creation of numerous pharmaceutical agents and biologically active molecules.

-

Bioactivity: The hydrazone moiety (-C=N-NH-) is a recognized pharmacophore, and many phenylhydrazone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2]

The formation of this compound proceeds via a reversible, acid-catalyzed mechanism.[3][4] While the reaction can proceed without a catalyst, it is often impractically slow. The introduction of a catalytic amount of acid dramatically increases the reaction rate, but the concentration of the acid is a critical parameter that must be precisely controlled for optimal results.

The Reaction Mechanism: A Tale of Two Stages

The formation of the final phenylhydrazone product occurs in two distinct, sequential stages: nucleophilic addition followed by dehydration. The acid catalyst plays a crucial, yet different, role in each stage.

Stage 1: Nucleophilic Addition to form the Carbinolamine Intermediate

The first stage is the nucleophilic attack of the nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. Phenylhydrazine is a relatively weak nucleophile. Therefore, to facilitate this attack, the electrophilicity of the carbonyl carbon must be enhanced.[5][6]

This is the first critical role of the acid catalyst. The carbonyl oxygen is protonated by the acid (H-A), forming a resonance-stabilized oxonium ion.[5][7] This protonation significantly increases the partial positive charge on the carbonyl carbon, making it much more susceptible to attack by the weak phenylhydrazine nucleophile.[8] The subsequent attack by the lone pair of the terminal nitrogen of phenylhydrazine on the activated carbonyl carbon leads to the formation of a tetrahedral intermediate. A final proton transfer step yields the neutral carbinolamine (also referred to as a hemiaminal).[9]

Stage 2: Acid-Catalyzed Dehydration to the Phenylhydrazone

The carbinolamine intermediate is unstable and must eliminate a molecule of water to form the final, stable C=N double bond of the phenylhydrazone.[6] The hydroxyl group (-OH) of the carbinolamine is a poor leaving group.

This is the second critical role of the acid catalyst. The acid protonates the hydroxyl group, converting it into an oxonium ion (-OH₂⁺).[9][10] This species is an excellent leaving group, and its departure as a neutral water molecule is rapid and energetically favorable. The resulting cation is stabilized by the adjacent nitrogen atom, which donates its lone pair to form a C=N double bond, yielding a protonated iminium ion.[10] A final deprotonation step by a base (such as water or the conjugate base of the catalyst) regenerates the acid catalyst and yields the final this compound product.[9]

Mechanistic Visualization

The following diagram illustrates the complete acid-catalyzed mechanism, highlighting the key steps of carbonyl activation and dehydration.

Caption: Acid-catalyzed mechanism for this compound formation.

The Criticality of pH Control: A Balancing Act

The reaction rate is exquisitely sensitive to pH, exhibiting a maximum rate in weakly acidic conditions, typically around pH 4.5-5.[4][9][10] Deviations to either higher or lower pH values cause a significant drop in the reaction rate.

-

At Low pH (pH < 4): In strongly acidic solutions, the vast majority of the phenylhydrazine molecules become protonated to form the phenylhydrazinium ion (PhNHNH₃⁺).[4][9] In this state, the nitrogen atom's lone pair is no longer available for nucleophilic attack. The concentration of the free, nucleophilic amine becomes so low that the initial addition step becomes the rate-limiting factor, and the overall reaction slows down dramatically.[10]

-

At High pH (pH > 6): In neutral or basic solutions, there is a sufficient concentration of the free phenylhydrazine nucleophile. However, the concentration of acid is too low to effectively catalyze the two key steps.[9] Specifically, there is not enough acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water.[4] Consequently, the dehydration step becomes rate-limiting, and the overall reaction rate decreases.

This delicate balance means that for an efficient reaction, the pH must be low enough to activate the carbonyl and facilitate dehydration but high enough to maintain a sufficient concentration of the unprotonated, nucleophilic form of phenylhydrazine.

| pH Range | Effect on Key Species | Rate-Limiting Step | Overall Reaction Rate |

| < 4 (Strongly Acidic) | Phenylhydrazine is protonated (non-nucleophilic). | Nucleophilic Addition | Very Slow |

| 4 - 5.5 (Weakly Acidic) | Optimal balance of protonated carbonyl and free nucleophile. | Neither step is severely limited. | Maximum |

| > 6 (Neutral/Basic) | Insufficient H⁺ to protonate the -OH leaving group. | Dehydration | Slow |

Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for the synthesis of this compound, utilizing glacial acetic acid as the catalyst to achieve the optimal weakly acidic conditions.[1][11]

Materials:

-

Phenylhydrazine (4 mL)

-

Benzaldehyde (2 mL)

-

Glacial Acetic Acid (3 mL)

-

Deionized Water (20 mL)

-

Rectified Spirit (Ethanol) for recrystallization

-

Iodine flask or Erlenmeyer flask (100 mL)

-

Beaker, Funnel, Filter paper

Procedure:

-

Catalyst Solution Preparation: In a 100 mL flask, dissolve 3 mL of glacial acetic acid in 20 mL of water.[1]

-

Addition of Nucleophile: To this acidic solution, add 4 mL of phenylhydrazine. Swirl the flask gently to ensure complete mixing. The solution may be slightly cloudy.

-

Addition of Electrophile: Add 2 mL of benzaldehyde to the phenylhydrazine solution.[1]

-

Reaction: Stopper the flask and shake it vigorously for 5-10 minutes. A yellow crystalline precipitate of this compound will begin to form. Allow the flask to stand for an additional 15-20 minutes to ensure complete precipitation.

-

Isolation: Filter the crude product using a Buchner funnel under suction. Wash the crystals with cold water to remove any residual acid and unreacted starting materials.

-

Purification: Recrystallize the crude product from a minimal amount of hot rectified spirit (ethanol). Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the yield of pure crystals.

-

Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them completely. Determine the melting point and calculate the percentage yield. The expected melting point is approximately 157-158°C.

Conclusion

The role of the acid catalyst in the formation of this compound is precise, dual-functional, and indispensable for achieving practical reaction rates. It enhances the electrophilicity of the benzaldehyde carbonyl carbon for the initial nucleophilic attack and subsequently facilitates the elimination of water by converting the hydroxyl group of the carbinolamine intermediate into a good leaving group. The pronounced pH dependency of the reaction underscores the necessity of maintaining a delicate balance—a weakly acidic environment is required to ensure both the availability of the nucleophile and the efficacy of the catalytic steps. For researchers in organic synthesis and drug development, a thorough understanding of this catalytic mechanism is not merely academic; it is a practical prerequisite for the rational design of reaction conditions to maximize yield, purity, and efficiency.

References

- Acid-Catalyzed Nucleophilic Additions to Carbonyl Groups: Is the Accepted Mechanism the Rule or an Exception? (2013).

- Nucleophilic Addition to the Carbonyl Group: General Mechanism. (2023). JoVE (Journal of Visualized Experiments). [Link]

- Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

- ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. University of Babylon. [Link]

- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

- Imine formation. (n.d.). Organic Chemistry II - Lumen Learning. [Link]

- Nucleophilic Addition reactions. (2020). BYJU'S. [Link]

- Kinetics and mechanism for this compound formation. (1971). Journal of the American Chemical Society. [Link]

- Aldehydes and Ketones with Amines: Imine Formation Mechanism. (2025). JoVE (Journal of Visualized Experiments). [Link]

- Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[12]annulenes. (1987). Journal of the Chemical Society, Perkin Transactions 2. [Link]

- 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts. [Link]

- Imine. Wikipedia. [Link]

- Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009).

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2015). PubMed Central, Journal of Pesticide Science. [Link]

- Reaction rates of phenylhydrazine with a range of carbonyl compounds in a selection of catalyzing buffers at pH 7.4. (2018).

- Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM. Scribd. [Link]

- AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE. (2022).

- Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009). Semantic Scholar. [Link]

- Reaction between Various Benzaldehydes and Phenylhydroxylamine: Special Behaviour Compared with Other Amines. (1991). Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM. Scribd. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 5. Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism [jove.com]

- 6. byjus.com [byjus.com]

- 7. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]

- 11. scribd.com [scribd.com]

A Comprehensive Technical Guide to Benzaldehyde Phenylhydrazone: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of benzaldehyde phenylhydrazone, a pivotal chemical compound at the intersection of classical organic synthesis and modern drug discovery. Designed for researchers, chemists, and professionals in pharmaceutical development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the compound's behavior, grounded in mechanistic principles and practical laboratory applications. We will dissect its structural characteristics, delve into the causality behind its synthesis and reactivity, and survey its applications, which continue to expand in scope and significance.

Section 1: Molecular Identity and Physicochemical Characteristics

This compound (CAS No. 588-64-7) is an aromatic hydrazone, a class of organic compounds characterized by the C=N-N functional group. It is formed via the condensation of benzaldehyde and phenylhydrazine.[1][2] Its fundamental identity is established by the molecular formula C₁₃H₁₂N₂ and a molecular weight of approximately 196.25 g/mol .[3][4]

Core Physical Properties

The compound typically presents as a white to light yellow or orange crystalline solid.[1][5] Its physical state and stability are crucial for handling and storage, which should be in a cool, dark, and dry environment, preferably under an inert atmosphere, due to its sensitivity to moisture.[6] A summary of its key quantitative properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂ | [3][4] |

| Molecular Weight | 196.25 g/mol | [3][4] |

| CAS Number | 588-64-7 | [3][7] |

| Appearance | White to light yellow/orange powder to crystal | [1][5] |

| Melting Point | 156-158 °C | [3][5] |

| Boiling Point | ~323.1 - 327.5 °C (estimate) | [3][7] |

| Density | ~1.01 - 1.12 g/cm³ | [3][7] |

| Solubility | Sparingly soluble in water (0.024 g/L at 25 °C); Soluble in ethanol and ether | [1][5][8] |

Structural and Crystallographic Insights

X-ray crystallography studies reveal that this compound adopts a monoclinic crystal system with the space group P2₁/c.[9] The molecule exists predominantly in the more stable (E)-configuration around the C=N double bond.[9][10] This stereochemistry is a critical determinant of its reactivity and intermolecular interactions.

The structure features two benzene rings whose intersection angle is relatively small, approximately 8.1°.[9] This near-planar conformation facilitates π-stacking interactions in the solid state. Uniquely, its crystal structure can contain both an ordered molecule and a molecule disordered around a crystallographic center of symmetry, a phenomenon attributed to the absence of strong hydrogen bonding donors or acceptors within the base molecule itself.[9]

Caption: Molecular structure of (E)-benzaldehyde phenylhydrazone.

Section 2: Synthesis and Mechanistic Insights

The formation of this compound is a canonical example of a nucleophilic addition-elimination reaction, a fundamental process in carbonyl chemistry.[10][11] The reaction provides a reliable method for the derivatization and identification of aldehydes and ketones.[2][12]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism, which is typically acid-catalyzed.[13][14] The causality of the mechanism is as follows:

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde.[10][11] The presence of an acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating this step. This attack forms a tetrahedral intermediate known as a carbinolamine.[10]

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily undergoes dehydration. The acid catalyst facilitates the elimination of a water molecule by protonating the hydroxyl group, converting it into a good leaving group (H₂O).[13][14] The elimination of water results in the formation of the stable C=N double bond, yielding the final phenylhydrazone product.[11]

The rate-determining step of this reaction is pH-dependent. Below pH 5-6, the formation of the carbinolamine intermediate is rate-limiting, whereas above this pH range, the dehydration step becomes the slower, rate-determining process.[13]

Caption: Mechanism of this compound synthesis.

Experimental Protocol: Laboratory Synthesis

This protocol outlines a standard, self-validating procedure for the synthesis and purification of this compound.

Materials:

-

Phenylhydrazine

-

Benzaldehyde

-

Glacial Acetic Acid

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Phenylhydrazine Solution: In a conical flask, dissolve 2 mL of phenylhydrazine in 5 mL of water and add 1 mL of glacial acetic acid. Shake the mixture until the phenylhydrazine dissolves completely. The acetic acid serves to form the phenylhydrazinium acetate salt, which is soluble in water and provides the necessary acidic environment.

-

Reaction: To this solution, add 2 mL of benzaldehyde. Shake the mixture vigorously. A yellow crystalline product, this compound, will begin to precipitate almost immediately.[15]

-

Incubation: Allow the flask to stand for 10-15 minutes with occasional shaking to ensure the reaction goes to completion.

-

Isolation: Filter the solid product using vacuum filtration (e.g., with a Büchner funnel).

-

Washing: Wash the collected crystals with cold water to remove any unreacted starting materials and acetic acid.

-

Drying: Dry the product thoroughly. A suitable method is to press it between filter papers and then allow it to air dry or dry in a desiccator. The melting point of the crude product can be taken at this stage to assess purity.

-

Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: 156-158 °C) and acquiring spectroscopic data (IR, NMR).[5]

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound.

| Technique | Characteristic Signals & Interpretation | Source(s) |

| ¹H NMR | - Azomethine proton (-CH=N): A singlet typically observed around δ 7.86 ppm. The chemical shift is sensitive to substituents on the aromatic rings.[16] - N-H proton: A broad singlet, whose chemical shift is variable and dependent on solvent and concentration. - Aromatic protons: A complex multiplet pattern between δ 7.0-8.0 ppm integrating to 10 protons. | [16][17] |

| IR (Infrared) | - N-H stretch: A peak in the region of 3300-3400 cm⁻¹. - Aromatic C-H stretch: Peaks just above 3000 cm⁻¹. - C=N stretch (Imine): A characteristic sharp absorption around 1590-1600 cm⁻¹, confirming hydrazone formation.[18] - C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. | [17][19] |

| UV-Visible | An absorption maximum (λₘₐₓ) is typically observed in the range of 284-352 nm, which is attributed to the π→π* electronic transition of the conjugated imine system.[18][20] | [17][20] |

| Mass Spec (MS) | The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 196, corresponding to the molecular weight of the compound.[17][21] | [17][21] |

Section 4: Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in its ability to serve as a precursor for more complex molecular architectures, most notably in the synthesis of indoles.

The Fischer Indole Synthesis

The most significant reaction involving this compound is the Fischer indole synthesis.[12] This reaction involves heating the phenylhydrazone in the presence of an acid catalyst (such as ZnCl₂, polyphosphoric acid, or H₂SO₄). The process involves a complex rearrangement, ultimately leading to the formation of a substituted indole ring system, with the elimination of an ammonia molecule. This transformation is one of the oldest and most reliable methods for constructing the indole core, a privileged scaffold in medicinal chemistry.

Caption: Workflow of the Fischer Indole Synthesis.

Section 5: Applications in Research and Development

The utility of this compound and its derivatives spans multiple scientific domains.

-

Organic Synthesis: It is a foundational building block for synthesizing a variety of heterocyclic compounds. Beyond indoles, its derivatives are used to create pyrazoles, benzimidazoles, and other scaffolds of pharmaceutical interest.[8][22][23]

-

Analytical Chemistry: The formation of the distinctly colored, crystalline phenylhydrazone is a classical qualitative test for the presence of benzaldehyde and other carbonyl compounds.[2][12]

-

Medicinal Chemistry & Drug Discovery: The hydrazone moiety (-C=N-NH-) is a recognized pharmacophore. Derivatives of this compound have been investigated for a wide spectrum of biological activities, including:

-

Antifungal and Antimicrobial Activity: Numerous studies have demonstrated that derivatives possess potent activity against various fungi and bacteria.[16][22][23]

-

Anticancer and Antitumor Activity: The scaffold has been explored for the development of novel cytotoxic agents.[1][24]

-

Anti-inflammatory and Antiplatelet Activity: Certain derivatives have shown promise as anti-inflammatory and antiplatelet agents.[22]

-

The versatility of the structure allows for systematic modification of the aromatic rings to optimize potency and selectivity, making it a valuable starting point for lead optimization campaigns in drug discovery.[23]

Section 6: Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[17] It is also reported to be irritating to the skin and respiratory system.[7]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[6]

-

First Aid: In case of eye contact, immediately rinse with plenty of water and seek medical advice.[7] If swallowed or inhaled, seek immediate medical attention.

References

- Guidechem. This compound 588-64-7. URL: https://www.guidechem.com/product-182393.html[3]

- ChemBK. This compound. URL: https://www.chembk.com/en/chem/benzaldehyde%20phenylhydrazone[8]

- Drew, M. G. B., Vickery, B., & Willey, G. R. (1985). Structures of (E)-benzaldehyde phenylhydrazone, C13H12N2 (1), and (E)-benzaldehyde 4'-nitrophenylhydrazone, C13H11N3O2 (2). Acta Crystallographica Section C: Crystal Structure Communications, 41(7), 1072-1075. URL: https://journals.iucr.org/c/issues/1985/07/00/a27329/[10]

- Tokyo Chemical Industry Co., Ltd. This compound 588-64-7. URL: https://www.tcichemicals.com/IN/en/p/B0014[5]

- Guidechem. This compound 588-64-7 wiki. URL: https://www.guidechem.com/wiki/benzaldehyde-phenylhydrazone-588-64-7.html[1]

- Blogger. Reaction of benzaldehyde with phenylhydrazine. (2011). URL: http://annna-annna.blogspot.com/2011/11/reaction-of-benzaldehyde-with.html[16]

- Tradeindia. This compound at Best Price in Mumbai, Maharashtra. URL: https://www.tradeindia.com/proddetail/benzaldehyde-phenylhydrazone-10529928.html[6]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5375451, Benzaldehyde, 2-phenylhydrazone. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde_-2-phenylhydrazone[4]

- Rivera, G., et al. (2016). Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity. Molecules, 21(10), 1359. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/[17]

- ChemicalBook. This compound - Safety Data Sheet. URL: https://www.chemicalbook.com/msds/cb6710356_en.htm[26]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6436752, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde-phenylhydrazone[18]

- National Institute of Standards and Technology. Benzaldehyde, phenylhydrazone. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C588647&Mask=200[22]

- Benchchem. This compound Research Chemical. URL: https://www.benchchem.com/product/b42025-b124118[11]

- Cocivera, M., et al. (1976). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[26]annulenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 575-579. URL: https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000575[14]

- ChemicalBook. This compound 588-64-7. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710356.htm[7]

- Study.com. Write an equation for the reaction of benzaldehyde with phenylhydrazine. URL: https://homework.study.com/explanation/write-an-equation-for-the-reaction-of-benzaldehyde-with-phenylhydrazine.html[2]

- ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009). URL: https://www.researchgate.net/publication/242200239_Synthesis_and_properties_of_substituted_benzaldehyde_phenylhydrazones[23]

- Organic Chemistry Explained - YouTube. Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. (2023). URL: https://www.youtube.

- ChemicalBook. Description, Synthesis and Usage of Phenylhydrazine. URL: https://www.chemicalbook.com/article/description-synthesis-and-usage-of-phenylhydrazine.htm[13]

- Brainly. Write an equation for the reaction of benzaldehyde with phenylhydrazine. (2019). URL: https://brainly.in/question/11494862[12]

- SpectraBase. This compound - Optional[UV-VIS] - Spectrum. URL: https://spectrabase.com/spectrum/AHfOUbLnKpe[21]

- ChemicalBook. This compound(588-64-7)ir1. URL: https://www.chemicalbook.com/spectrumen_588-64-7_ir1.htm[20]

- Smolecule. Buy this compound | 588-64-7. URL: https://www.smolecule.com/cas-588-64-7-benzaldehyde-phenylhydrazone.html[9]

- The Pharma Innovation. Benzohydrazides: As potential bio-active agents. (2018). URL: https://www.thepharmajournal.com/archives/2018/vol7issue7/PartAE/7-7-350-483.pdf[25]

- ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. URL: https://www.researchgate.

- Li, Y., et al. (2018). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 23(11), 2974. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278381/[24]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. homework.study.com [homework.study.com]

- 3. Page loading... [guidechem.com]

- 4. Benzaldehyde, 2-phenylhydrazone | C13H12N2 | CID 5375451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound at Best Price in Mumbai, Maharashtra | Keminova India Chemicals Pvt. Ltd. [tradeindia.com]

- 6. This compound | 588-64-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Buy this compound | 588-64-7 [smolecule.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound Research Chemical [benchchem.com]

- 11. brainly.com [brainly.com]

- 12. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 13. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. youtube.com [youtube.com]

- 15. Reaction of benzaldehyde with phenylhydrazine [zhishantan.blogspot.com]

- 16. Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C13H12N2 | CID 6436752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound(588-64-7) IR Spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Benzaldehyde, phenylhydrazone [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 24. thepharmajournal.com [thepharmajournal.com]

Benzaldehyde phenylhydrazone formation from benzaldehyde and phenylhydrazine

An In-depth Technical Guide to the Formation of Benzaldehyde Phenylhydrazone

Abstract

The condensation reaction between benzaldehyde and phenylhydrazine to form this compound is a cornerstone of organic synthesis, exemplifying the formation of the hydrazone functional group. This reaction, first explored by Emil Fischer in the late 19th century, proceeds via a well-defined nucleophilic addition-elimination mechanism.[1][2] Its significance extends from fundamental mechanistic studies to its role as a critical synthetic intermediate for more complex molecular architectures, including the renowned Fischer indole synthesis.[1][2] This guide provides a comprehensive examination of the reaction mechanism, kinetic dependencies, a field-proven experimental protocol, and detailed characterization methods for the resulting phenylhydrazone. It is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this classic transformation.

The Underlying Mechanism: A Tale of Two Steps

The formation of this compound is not a simple, single-step event. It is a sequential process involving nucleophilic addition followed by dehydration (elimination). The overall transformation is typically catalyzed by a small amount of acid.[3][4]

The reaction can be dissected into two primary stages:

-

Nucleophilic Addition: The terminal nitrogen atom of phenylhydrazine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of benzaldehyde. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate known as a carbinolamine or aminomethanol.[5][6]

-

Acid-Catalyzed Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is significantly accelerated by an acid catalyst. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent elimination of water and a proton yields the final this compound product.[5][6]

The entire process is a reversible equilibrium, but the formation of the highly conjugated and stable phenylhydrazone product, which often precipitates from the reaction mixture, drives the reaction to completion.

Caption: Reaction mechanism for Phenylhydrazone Formation.

Reaction Kinetics and the Critical Role of pH

The rate of phenylhydrazone formation is exquisitely sensitive to the pH of the reaction medium. This dependence arises because the two core steps of the mechanism have opposing pH requirements.

-

Nucleophilic Attack: This step requires the free, unprotonated phenylhydrazine to act as a nucleophile. In highly acidic conditions (low pH), the hydrazine is protonated, rendering it non-nucleophilic and slowing down or inhibiting the initial attack.

-

Dehydration: This step is acid-catalyzed. The elimination of water from the carbinolamine intermediate is slow at high pH (alkaline conditions) but is significantly accelerated in the presence of an acid catalyst.

Consequently, a pH "sweet spot" exists for this reaction. Kinetic studies have shown that the rate-determining step changes with pH.[5]

-

Below pH 5-6: The dehydration of the carbinolamine intermediate is fast, and the initial nucleophilic attack of phenylhydrazine on the carbonyl group is the rate-determining step.[5]

-

Above pH 5-6: The initial addition is fast, but the uncatalyzed dehydration of the intermediate becomes the slow, rate-determining step.[5]

For preparative synthesis, the reaction is therefore typically carried out in a weakly acidic medium, such as aqueous ethanol containing a catalytic amount of acetic acid, to ensure both a sufficient concentration of the free nucleophile and efficient catalysis of the elimination step.[7][8]

Field-Validated Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of this compound. The self-validating nature of the protocol is ensured by the inclusion of recrystallization for purification and the subsequent characterization to confirm product identity and purity.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Role |

| Phenylhydrazine | 108.14 | 4.0 mL | Nucleophile |

| Benzaldehyde | 106.12 | 4.0 mL | Electrophile (Carbonyl Source) |

| Glacial Acetic Acid | 60.05 | 3.0 mL | Acid Catalyst |

| Distilled Water | 18.02 | 35 mL | Solvent / Washing |

| Ethanol (95%) | 46.07 | ~25 mL | Recrystallization Solvent |

Step-by-Step Synthesis Workflow

-

Catalyst & Nucleophile Preparation: In a 100 mL Erlenmeyer flask, dissolve 3.0 mL of glacial acetic acid in 20 mL of distilled water.[9] To this acidic solution, add 4.0 mL of phenylhydrazine. Swirl gently to mix.

-

Reaction Initiation: Add 4.0 mL of benzaldehyde to the phenylhydrazine solution. Stopper the flask and shake vigorously for 1-2 minutes.

-

Precipitation: Allow the reaction mixture to stand at room temperature for approximately 15-20 minutes, with occasional shaking.[9] The product, this compound, will precipitate as a yellowish crystalline solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystalline product on the filter paper first with 10 mL of dilute acetic acid (prepared by mixing 1 mL of acetic acid with 10 mL of water), followed by a wash with approximately 15 mL of cold distilled water to remove residual acid and unreacted starting materials.[9]

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Add approximately 25 mL of ethanol and heat the mixture gently on a hot plate until the solid completely dissolves.[9] Remove the beaker from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, place the beaker in an ice bath for about 10 minutes.

-

Final Collection & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Allow the crystals to air dry completely on the filter paper or in a desiccator.

-

Characterization: Determine the melting point of the dried crystals and perform spectroscopic analysis (IR, NMR) to confirm the structure and purity.

Caption: Experimental workflow for synthesis and purification.

Product Characterization: A Validating System

Confirmation of the product's identity and purity is essential. A combination of physical and spectroscopic data provides a robust validation system.

Physical Properties

| Property | Observed Value |

| Appearance | White to yellow crystalline solid[1][10] |

| Molecular Formula | C₁₃H₁₂N₂[1][11] |

| Molecular Weight | 196.25 g/mol [1][11] |

| Melting Point | 156-158 °C[1] |

| Solubility | Sparingly soluble in water, soluble in ethanol.[2][10] |

Spectroscopic Data

Spectroscopic analysis provides unambiguous structural confirmation.

| Spectroscopy | Characteristic Peaks / Shifts | Interpretation |

| IR (Infrared) | ~3300 cm⁻¹ (sharp)~1600 cm⁻¹ (strong)~1500-1600 cm⁻¹ | N-H stretchC=N (imine) stretchAromatic C=C stretch[1] |

| ¹H NMR (Proton) | δ ~8.0-9.0 ppm (singlet, 1H)δ ~7.5-8.0 ppm (singlet, 1H)δ ~7.0-8.0 ppm (multiplet, 10H) | N-H protonCH=N (azomethine) protonAromatic protons[1][4] |

| ¹³C NMR (Carbon) | δ ~140-150 ppmδ ~110-140 ppm | C=N carbonAromatic carbons[1] |

| Mass Spec (EI-MS) | m/z = 196 | Molecular Ion [M]⁺[1][12] |

Applications in Research and Development

Phenylhydrazones are not merely academic curiosities; they are valuable compounds in several scientific domains:

-

Synthetic Intermediates: As mentioned, they are key precursors in the Fischer indole synthesis, a fundamental method for preparing the indole ring system prevalent in many pharmaceuticals and natural products.[2]

-

Qualitative Analysis: The formation of crystalline phenylhydrazones with characteristic melting points is a classic chemical test for the identification of aldehydes and ketones.[13]

-

Drug Development: The hydrazone moiety is a recognized pharmacophore. Numerous compounds containing this functional group have been synthesized and investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[14][15][16]

Conclusion

The synthesis of this compound from benzaldehyde and phenylhydrazine is a fundamentally important reaction that serves as an excellent model for understanding nucleophilic addition-elimination mechanisms. Its pH-dependent kinetics underscore the delicate balance required in chemical transformations. The straightforward and high-yielding nature of the synthesis, coupled with the utility of the phenylhydrazone products, ensures its continued relevance in both pedagogical and advanced research settings. This guide provides the technical foundation necessary for the successful synthesis, validation, and application of this versatile class of compounds.

References

- do Amaral, L., Bastos, M. P. (1973). Kinetics and mechanism for this compound formation. The Journal of Organic Chemistry. [Link]

- Scribd. (n.d.). Experiment No.

- Dash, A. C., Dash, B., Patra, M. (1981). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[11]annulenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Organic Chemistry Explained. (2023). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube. [Link]

- Wikipedia. (n.d.). Phenylhydrazine. [Link]

- Dikusar, E. A., et al. (2009). Synthesis and properties of substituted benzaldehyde phenylhydrazones.

- National Center for Biotechnology Information. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, phenylhydrazone. NIST Chemistry WebBook. [Link]

- YouTube. (2018). Synthesis of benzaldehyde phyenylhydrazine. [Link]

- do Amaral, L., & Bastos, M. P. (1973). Kinetics and mechanism for this compound formation. The Journal of Organic Chemistry. [Link]

- Zhang, H., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. [Link]

- Preprints.org. (2024).

- Austin Publishing Group. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. [Link]

- Kumar, K., & Diwan, A. (2022). AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE.

- MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Analytical Chemistry Uses of Phenylhydrazine Hydrochloride. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE | Global Research Foundation [globalconference.info]

- 4. Buy this compound | 588-64-7 [smolecule.com]

- 5. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Page loading... [guidechem.com]

- 11. This compound | C13H12N2 | CID 6436752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzaldehyde, phenylhydrazone [webbook.nist.gov]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Benzaldehyde Phenylhydrazone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzaldehyde phenylhydrazone, a widely utilized intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of data points. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore the relationship between its molecular structure and its behavior in various classes of organic solvents, provide qualitative solubility profiles based on available literature, and present a detailed, field-proven experimental protocol for the precise quantitative determination of thermodynamic solubility. This guide is designed to empower researchers with the knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound (C₁₃H₁₂N₂) is a stable, crystalline solid formed from the condensation reaction of benzaldehyde and phenylhydrazine.[1] With a molecular weight of approximately 196.25 g/mol and a melting point in the range of 156-158 °C, it serves as a crucial precursor and intermediate in numerous synthetic pathways.[2][3] Its derivatives are explored for their potential therapeutic applications, and the hydrazone moiety itself is a key functional group in coordination chemistry and materials science.[4]

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:

-

Reaction Efficiency: Ensuring reactants are in the same phase to facilitate chemical reactions.

-

Purification: Selecting appropriate solvents for recrystallization to isolate the pure compound.

-

Analytical Characterization: Preparing solutions for techniques like NMR, IR, and chromatography.

-

Formulation Development: Particularly in medicinal chemistry, where solubility directly impacts bioavailability.[3]

This guide provides the necessary theoretical and practical framework for navigating these challenges.

Physicochemical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like." This axiom is rooted in the intermolecular forces between solute and solvent molecules. The molecular structure of this compound—comprising two aromatic rings and a polar hydrazone linkage—dictates its solubility profile.

Molecular Structure Analysis:

-

Nonpolar Moieties: The two phenyl rings are significant nonpolar, hydrophobic regions. These areas interact favorably with nonpolar solvents through van der Waals forces.

-

Polar Moiety: The hydrazone group (-C=N-NH-) introduces polarity. The nitrogen atoms possess lone pairs of electrons, making them potential hydrogen bond acceptors. The N-H group can act as a hydrogen bond donor.

This dual nature—significant nonpolar surface area combined with a polar, hydrogen-bonding capable functional group—results in a nuanced solubility profile across different solvent classes. Its calculated Octanol/Water partition coefficient (logP) of approximately 3.133 indicates a strong preference for lipophilic (organic) environments over aqueous ones.[5]

Solvent Classification and Expected Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the large nonpolar surface area of the phenyl rings, some solubility is expected in these solvents. Toluene, with its aromatic ring, may offer more favorable π-stacking interactions than aliphatic hexane, potentially leading to higher solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar hydrazone group. Solvents like DMSO are powerful, highly polar solvents capable of dissolving a wide range of compounds. Ethyl acetate is noted as a common co-solvent for recrystallization, suggesting moderate solubility.[2]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact strongly with the hydrazone moiety's N-H and lone pair electrons. Consequently, this compound is known to be soluble in alcohols like ethanol and methanol, which are frequently used as solvents for its synthesis and recrystallization.[2][6]

Qualitative and Quantitative Solubility Data

Table 1: Summary of this compound Solubility

| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Data (at 25 °C unless noted) | Citation(s) |

| Aqueous | Water | Insoluble / Sparingly Soluble | ~0.024 g/L | [3][8] |

| Polar Protic | Ethanol | Soluble, particularly when heated. Commonly used for recrystallization. | Data not available | [2][6] |

| Methanol | Soluble. Used as a reaction solvent. | Data not available | [2] | |

| Polar Aprotic | Dichloromethane | Soluble | Data not available | [2] |

| Ethyl Acetate | Moderately soluble. Used as a co-solvent for recrystallization. | Data not available | [2] | |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble based on solvent properties and use for related compounds. | Data not available | [9] | |

| Nonpolar | Hexane / Pentane | Poorly soluble | Data not available | [2] |

| Toluene | Expected to be moderately soluble. Used in recrystallization of similar derivatives. | Data not available | [10] |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For researchers requiring precise solubility values, direct experimental determination is essential. The isothermal equilibrium shake-flask method is the gold standard for measuring thermodynamic solubility due to its reliability and directness.[3]

Causality Behind Experimental Design:

The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid compound at a controlled temperature. Agitation ensures equilibrium is reached efficiently, while a subsequent separation step isolates the saturated solution for analysis. The concentration of this solution is, by definition, the solubility.

Workflow for Solubility Determination

Sources

- 1. Phenylhydrazine | 100-63-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Benzaldehyde, phenylhydrazone (CAS 588-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. benzaldehyde thiosemicarbazone derivatives: Topics by Science.gov [science.gov]

- 10. rsc.org [rsc.org]

Introduction: The Significance of Benzaldehyde Phenylhydrazone in Scientific Research

An In-depth Technical Guide to the Thermochemical Properties of Benzaldehyde Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This compound (C₁₃H₁₂N₂) is a prominent member of the hydrazone class of organic compounds, characterized by the structure R₂C=NNHR.[1] Formed from the condensation reaction of benzaldehyde and phenylhydrazine, this compound serves as a crucial building block in organic synthesis and a key ligand in coordination chemistry.[2][3] The interest in hydrazones and their derivatives, including this compound, has surged due to their wide spectrum of pharmacological activities, such as antimicrobial, anticonvulsant, and anticancer properties.[4][5][6]

The utility of this compound in drug design, materials science, and chemical manufacturing is fundamentally governed by its thermodynamic stability. A thorough understanding of its thermochemical properties—such as enthalpy of formation, combustion, and sublimation—is not merely academic. This data is critical for predicting reaction outcomes, ensuring process safety, determining shelf-life in pharmaceutical formulations, and understanding the compound's behavior under various environmental conditions. This guide provides a comprehensive overview of the available thermochemical data for this compound and details the rigorous experimental methodologies employed for their determination.

Thermochemical Data of this compound

The thermochemical properties of a compound provide a quantitative measure of its energetic landscape. For this compound, the key experimentally determined values are its standard enthalpy of combustion (ΔcH°solid) and standard enthalpy of formation (ΔfH°solid) in the solid phase. These values, compiled from authoritative databases, are essential for thermodynamic calculations.

| Thermochemical Property | Symbol | Value (kJ/mol) | Value (kcal/mol) | Source |

| Standard Enthalpy of Combustion | ΔcH°solid | -6777.2 | -1619.8 | NIST WebBook[7][8][9] |

| Standard Enthalpy of Formation | ΔfH°solid | -48.5 to -53.6 | -11.6 to -12.8 | NIST WebBook[8][9] |

| Enthalpy of Reaction (Hydrolysis) | ΔrH° | -61.1 | -14.6 | NIST WebBook[9][10] |

Note: The enthalpy of reaction refers to the hydrolysis of solid this compound to form benzaldehyde and phenylhydrazine.[9][10]

Experimental Determination of Thermochemical Properties

The acquisition of reliable thermochemical data hinges on precise and well-validated experimental techniques. The following sections detail the primary methodologies for characterizing compounds like this compound, explaining the causality behind the experimental choices to ensure self-validating and trustworthy results.

Enthalpy of Combustion via Static Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the enthalpy of formation is often derived. For nitrogen-containing organic compounds, static bomb calorimetry is the principal method.[11] The experiment measures the heat released when a substance is completely burned in an excess of oxygen under constant volume conditions.

Causality of Experimental Design: The choice of a constant-volume "bomb" calorimeter is crucial for containing the high-pressure reaction and ensuring that all energy released is transferred to the surrounding medium (typically water) for measurement. For nitrogenous compounds, the combustion products include not only CO₂ and H₂O but also N₂ and nitric acid (HNO₃). The formation of nitric acid is an exothermic process that must be quantified and corrected for to determine the true enthalpy of combustion of the compound itself.[11][12]

Detailed Experimental Protocol:

-

Sample Preparation: A pellet of precisely weighed this compound (typically 0.5-1.0 g) is prepared. For compounds with low volatility, this is sufficient.[13]

-

Crucible and Fuse: The pellet is placed in a platinum crucible. A cotton or platinum fuse wire is positioned to make contact with the sample.

-

Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.[11][12]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Post-Combustion Analysis: The bomb is depressurized, and the gaseous products are analyzed for any incomplete combustion (e.g., CO). The liquid contents ("bomb washings") are titrated with a standard alkali solution (e.g., NaOH) to quantify the amount of nitric acid formed.[12]

-

Calculation: The total heat released is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by burning a standard substance like benzoic acid).[11] Corrections are then applied for the heat of combustion of the fuse and the heat of formation of nitric acid to isolate the standard energy of combustion (ΔcU°) of the sample. This is then converted to the standard enthalpy of combustion (ΔcH°).

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for Combustion Bomb Calorimetry

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from a solid to a gaseous state. This is a critical parameter for predicting vapor pressure, which influences purification processes, material deposition, and environmental fate. The Knudsen effusion method is a reliable technique for determining the vapor pressures of solids with very low volatility.[14][15]

Causality of Experimental Design: The method relies on creating a near-equilibrium condition between the solid sample and its vapor inside a sealed cell (the Knudsen cell) maintained at a constant temperature in a high vacuum.[16] The vapor is allowed to effuse through a very small orifice. Under molecular flow conditions (where the orifice diameter is much smaller than the mean free path of the vapor molecules), the rate of mass loss is directly proportional to the vapor pressure. By measuring this mass loss over time at different temperatures, the vapor pressure can be determined as a function of temperature. The enthalpy of sublimation is then derived using the Clausius-Clapeyron equation.[14][15]

Detailed Experimental Protocol:

-

Sample Preparation: A small amount of crystalline this compound is loaded into the Knudsen cell crucible.

-

Apparatus Setup: The cell is placed within a high-vacuum chamber. Heating filaments surrounding the cell allow for precise temperature control.

-

Evacuation: The chamber is evacuated to a high vacuum (e.g., < 10⁻⁶ Torr) to ensure that the mean free path of the effusing molecules is larger than the orifice diameter.

-

Isothermal Measurement: The cell is heated to a specific, constant temperature. The shutter covering the orifice is opened for a measured period.

-

Mass Loss Determination: The mass loss of the sample is determined precisely using a microbalance. Alternatively, the effusing vapor can be analyzed with a mass spectrometer.[16]

-

Temperature Variation: Steps 4 and 5 are repeated at several different temperatures, creating a dataset of vapor pressures (or a related quantity) versus temperature.

-

Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of ln(P) versus 1/T is constructed. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔsubH°/R, where R is the gas constant. This allows for the direct calculation of the standard enthalpy of sublimation.[15]

Experimental Workflow: Knudsen Effusion

Caption: Workflow for Knudsen Effusion Method

Thermal Behavior via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[17] It is invaluable for determining the melting point (Tm) and the enthalpy of fusion (ΔfusH°), providing insights into purity, polymorphism, and thermal stability. For hydrazones, DSC can reveal key thermal transitions and decomposition behavior.[4][18][19]

Causality of Experimental Design: DSC operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature.[4][17] When the sample undergoes a thermal transition, such as melting, it will absorb energy (an endothermic process). This creates a temperature difference between the sample and the reference, which the instrument compensates for by altering the heat flow. The resulting peak on the DSC thermogram is integrated to quantify the enthalpy of the transition.[4] Using an inert gas purge (e.g., nitrogen) prevents oxidative degradation and ensures a clean baseline.

Detailed Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed into a DSC pan (e.g., aluminum), which is then hermetically sealed.[4] An empty, sealed pan is prepared as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen at a constant flow rate.

-

Temperature Program: The instrument is programmed to ramp the temperature at a controlled rate (e.g., 10 °C/min) over the range of interest. A typical program might be a heat-cool-heat cycle to remove any prior thermal history of the sample.

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed. The melting point is determined from the onset or peak of the endothermic melting event. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔfusH°).[4]

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. Benzaldehyde, phenylhydrazone [webbook.nist.gov]

- 8. chemeo.com [chemeo.com]

- 9. Benzaldehyde, phenylhydrazone [webbook.nist.gov]

- 10. Benzaldehyde, phenylhydrazone [webbook.nist.gov]

- 11. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heats of combustion of organic compounds of nitrogen. Part 4.—Succinimide, N,N′-bisuccinimide and 2,5,2′,5′-tetramethyl-dipyrryl-(1,1′) - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Knudsen cell - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure of (E)-Benzaldehyde Phenylhydrazone

Abstract

Benzaldehyde phenylhydrazone is a foundational aromatic hydrazone, serving as a versatile intermediate in organic synthesis and a core scaffold in the development of novel therapeutic agents and functional materials. A profound understanding of its three-dimensional structure in the solid state is paramount for predicting its physicochemical properties, reactivity, and potential for intermolecular interactions. This guide provides a comprehensive analysis of the crystal structure of (E)-benzaldehyde phenylhydrazone, integrating detailed experimental protocols with an in-depth discussion of its crystallographic features, supramolecular architecture, and the implications for scientific research and development.

Introduction: The Significance of a Core Scaffold

This compound, with the chemical formula C₁₃H₁₂N₂, is formed through the condensation reaction between benzaldehyde and phenylhydrazine[1]. The resulting hydrazone functional group (C=N-NH) is a key structural motif that imparts significant chemical and biological properties. Phenylhydrazone derivatives are widely investigated for their potential pharmacological activities, including anticancer and antimicrobial properties, making the parent compound a crucial starting point for drug design[2][3].

Understanding the precise arrangement of atoms in the crystalline state through single-crystal X-ray diffraction provides definitive insights into molecular conformation, bond lengths, bond angles, and the subtle non-covalent interactions that govern crystal packing. This knowledge is indispensable for professionals in drug development, as solid-state properties directly influence solubility, stability, and bioavailability. This guide elucidates the definitive crystal structure of the thermodynamically favored (E)-isomer of this compound.

Synthesis and Crystallization

The formation of this compound is a classic nucleophilic addition-elimination reaction. The process begins with the nucleophilic attack of the phenylhydrazine nitrogen on the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the stable hydrazone[4].

Experimental Protocol: Synthesis and Recrystallization

This protocol provides a reliable method for synthesizing and obtaining high-quality crystals of (E)-benzaldehyde phenylhydrazone suitable for X-ray diffraction.

Step 1: Reaction Setup

-

In a 100 mL conical flask, dissolve 3.0 mL of glacial acetic acid in 20 mL of distilled water[5].

-

To this solution, add 4.0 mL of phenylhydrazine. Swirl gently to mix[5].

Step 2: Addition of Benzaldehyde

-

Add 2.0 mL of benzaldehyde to the reaction mixture[5].

-

Shake the flask vigorously to ensure thorough mixing. An emulsion will form, which gradually turns into a crystalline precipitate.

Step 3: Reaction and Isolation

-

Allow the flask to stand at room temperature for 15-20 minutes, with occasional shaking, to ensure the reaction goes to completion[5].

-

Collect the crude product by vacuum filtration using a Büchner funnel.

Step 4: Washing

-

Wash the precipitate first with 10 mL of dilute acetic acid, followed by 15 mL of cold distilled water to remove unreacted starting materials and acid catalyst[5].

Step 5: Recrystallization for Crystal Growth

-

Transfer the crude, dried product to a clean flask.

-

Add a minimal amount of hot absolute ethanol (approximately 25 mL) to dissolve the solid completely[3][5].

-

Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered, single crystals.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield[5].

-

Collect the purified crystals by vacuum filtration and dry them. The resulting product is typically obtained as pale yellow needles.

Caption: Workflow for the synthesis and crystallization of (E)-benzaldehyde phenylhydrazone.

Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.

| Technique | Characteristic Feature | Assignment | Reference |

| FT-IR (cm⁻¹) | 1590-1630 (Strong) | C=N (Azomethine) Stretch | [1] |

| 3193-3538 (Medium-Strong) | N-H Stretch | [1] | |

| ¹H NMR (ppm) | 7.4-8.4 (Singlet) | Azomethine Proton (CH=N) | [1] |

| 7.0-8.0 (Multiplets) | Aromatic Protons | [1] | |

| ¹³C NMR (ppm) | 140.9-146.9 | Azomethine Carbon (C=N) | [1] |